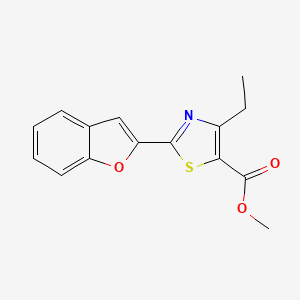

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-3-10-13(15(17)18-2)20-14(16-10)12-8-9-6-4-5-7-11(9)19-12/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWVNMIPROQSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable and efficient synthetic protocols. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with high yield and fewer side reactions . These methods are advantageous for large-scale production due to their efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance the anticancer activity, making it a promising candidate for further development in cancer therapeutics.

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique electronic properties. Research indicates that derivatives of thiazoles can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of benzofuran enhances the charge transport properties of the materials.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the International Journal of Molecular Sciences, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy using MTT assays on various cancer cell lines. The results indicated that specific substitutions on the benzofuran moiety significantly increased cytotoxicity against K562 cells, suggesting a targeted approach for drug design .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of thiazole derivatives in a clinical setting. The derivatives were tested against standard and clinical strains of bacteria, showing effectiveness against multi-drug resistant strains. The study concluded that compounds with thiazole rings exhibit substantial promise for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally analogous thiazole and benzofuran/benzoxazole derivatives. Key differences in substituents, electronic effects, and biological relevance are highlighted below.

Table 1: Structural and Functional Comparison

Key Comparative Analyses

Core Heterocyclic Systems

- The benzofuran-thiazole hybrid in the target compound provides a planar, electron-rich system due to the oxygen atom in benzofuran, enhancing π-π stacking interactions compared to benzimidazole (N-rich, basic) or benzoxazole (O/N, less electron-donating) derivatives .

- Benzoxazole analogs (e.g., compounds 3a-e) exhibit lower metabolic stability than benzofuran-thiazole hybrids, as benzoxazole rings are prone to oxidative degradation .

Ester vs. Carboxylic Acid: The methyl ester in the target compound offers better bioavailability than carboxylic acid derivatives (e.g., 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid) by masking polarity .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for benzoxazole-thiazole hybrids, which involve cyclocondensation of amino-hydroxybenzoates with acylating agents . However, benzofuran-thiazole systems may require harsher conditions due to lower reactivity of benzofuran precursors .

Benzimidazole-thiazole hybrids (e.g., ) demonstrate antifungal properties, whereas benzofuran-thiazole systems may target neurological or inflammatory pathways due to benzofuran’s prevalence in CNS-active drugs .

Table 2: Physicochemical Properties

Research Implications

The ethyl-benzofuran-thiazole scaffold offers distinct advantages in drug design, balancing lipophilicity and metabolic stability. Its comparison to benzoxazole and benzimidazole analogs underscores the importance of heterocycle selection in optimizing pharmacokinetic profiles. Further studies should explore its activity in enzymatic assays (e.g., COX-2 inhibition, kinase targeting) and synthetic scalability for industrial applications.

Biological Activity

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a benzofuran moiety fused with a thiazole ring, contributing to its unique chemical reactivity and biological interactions. The structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Anticancer Efficacy in Cell Lines

A study evaluated the compound's effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Inhibition of PI3K/Akt pathway |

The findings indicate that the compound's structural features contribute to its ability to modulate cellular processes associated with cancer progression .

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promise in reducing inflammation in preclinical models.

Table 2: Anti-inflammatory Activity Results

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Carrageenan-induced paw edema | 10 | Significant reduction in swelling |

| LPS-induced cytokine production | 20 | Decreased TNF-alpha and IL-6 levels |

These results highlight the compound's potential as an anti-inflammatory agent, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation: It can bind to specific receptors on cell membranes, altering signal transduction pathways linked to inflammation and cancer progression.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C | 65-75 | |

| Esterification | CH₃I, K₂CO₃, DMF | 80-85 |

Basic: What physicochemical properties are critical for experimental design?

Answer:

Key properties include:

Q. Table 2: Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 301.34 g/mol | HRMS | |

| LogP | 3.2 ± 0.2 | HPLC |

Basic: How is the compound’s structure validated in crystallographic studies?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., C-S bond: 1.68 Å) using SHELX programs .

- Validation tools : PLATON for checking structural integrity; R-factor ≤ 0.05 indicates high precision .

Advanced: How to resolve contradictions in reported spectral or crystallographic data?

Answer:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .

- Twinned data analysis : Use SHELXL’s TWIN command for refining overlapping diffraction patterns .

- Reproducibility : Replicate synthesis under controlled conditions to isolate polymorphic variations .

Advanced: What computational strategies predict bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with thiazole-binding pockets). Similar compounds show affinity for kinase domains .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like Hammett constants .

Advanced: How to address poor solubility in biological assays?

Answer:

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering activity .

- Prodrug design : Modify the ester group to a more hydrophilic moiety (e.g., phosphate) for in vivo studies .

Advanced: What experimental designs mitigate synthetic byproducts?

Answer:

- HPLC monitoring : Use C18 columns (λ = 254 nm) to track purity during synthesis; optimize gradients for separation of thiazole analogs .

- Taguchi method : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to minimize side products .

Advanced: How to validate the compound’s stability under storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.